![molecular formula C9H6Cl2N2 B1273164 5-(3,4-dichlorophenyl)-1H-pyrazole CAS No. 154257-68-8](/img/structure/B1273164.png)
5-(3,4-dichlorophenyl)-1H-pyrazole
Overview
Description
5-(3,4-dichlorophenyl)-1H-pyrazole, also known as 5-DCPR, is an organic compound with a variety of applications in scientific research. It is a synthetic molecule that has been studied for its potential to act as a therapeutic agent in various medical conditions. This compound has been studied for its ability to modulate the activity of various enzymes, receptors, and ion channels, as well as its potential to act as an antioxidant.
Scientific Research Applications
Pharmaceutical Research: Antiviral Agents
The structure of 5-(3,4-dichlorophenyl)-1H-pyrazole has been explored for its potential antiviral properties. Derivatives of this compound have shown activity against tobacco mosaic virus (TMV), indicating its potential as a lead compound for developing new antiviral drugs .
Agricultural Chemistry: Pesticides
In the agricultural sector, derivatives of 5-(3,4-dichlorophenyl)-1H-pyrazole have been investigated for their use as pesticides. The compound’s ability to inhibit the growth of certain plant viruses suggests it could be used to protect crops from viral infections .
Organic Synthesis: Building Blocks
This compound serves as a building block in organic synthesis, particularly in the construction of more complex molecules. Its dichlorophenyl group can undergo further chemical reactions, making it a versatile precursor in synthetic chemistry .
Material Science: Organic Semiconductors
The electronic properties of 5-(3,4-dichlorophenyl)-1H-pyrazole make it a candidate for use in organic semiconductors. Its stable structure and potential for electron transport are valuable for developing new materials for electronic devices .
Biochemistry: Enzyme Inhibition
Research has indicated that pyrazole derivatives can act as inhibitors for various enzymes. This particular compound could be studied for its effects on enzymes like monoamine oxidase, which are important in neurotransmitter regulation .
Chemical Safety: Hazard Assessment
The safety profile of 5-(3,4-dichlorophenyl)-1H-pyrazole is crucial for its handling and use in research. Studies on its toxicity, flammability, and environmental impact are necessary to ensure safe laboratory practices and compliance with regulations .
Analytical Chemistry: Chromatography Standards
Due to its distinct chemical structure, this compound can be used as a standard in chromatographic analysis to help identify and quantify similar compounds in complex mixtures .
Environmental Science: Pollutant Degradation
Compounds like 5-(3,4-dichlorophenyl)-1H-pyrazole may play a role in the degradation of environmental pollutants. Research into its reactivity with other contaminants could lead to new methods for cleaning up hazardous waste .
properties
IUPAC Name |
5-(3,4-dichlorophenyl)-1H-pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2/c10-7-2-1-6(5-8(7)11)9-3-4-12-13-9/h1-5H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQXLTXZREKUSII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=NN2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371108 | |
Record name | 3-(3,4-Dichlorophenyl)pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
154257-68-8 | |
Record name | 3-(3,4-Dichlorophenyl)-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=154257-68-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3,4-Dichlorophenyl)pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.